REACTION_CXSMILES
|
[Na].CO.[CH3:4][O:5][C:6](=[O:16])[CH2:7][S:8][CH2:9][CH2:10][CH2:11][C:12](OC)=[O:13]>C1(C)C=CC=CC=1>[O:13]=[C:12]1[CH2:11][CH2:10][CH2:9][S:8][CH:7]1[C:6]([O:5][CH3:4])=[O:16] |^1:0|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
28.3 g
|
Type
|
reactant
|
Smiles
|
COC(CSCCCC(=O)OC)=O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the excess methanol was removed as the methanol-toluene azeotrope
|
Type
|
CUSTOM
|
Details
|
had reached 105° C.
|
Type
|
CUSTOM
|
Details
|
The methanol-toluene azeotrope was removed by distillation
|
Type
|
CUSTOM
|
Details
|
rose to 106° C.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into a mixture of ice (100 g) and 12N HCl (20 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with three 60 mL portions of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(SCCC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.4 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |